Cas no 866049-55-0 (2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide)
![2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide structure](https://ja.kuujia.com/scimg/cas/866049-55-0x500.png)
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide 化学的及び物理的性質
名前と識別子
-
- 866049-55-0
- 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide
- AKOS005098823
- 2-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide
- 6R-1016
- 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide
-
- インチ: 1S/C25H27N3O4S2/c1-19-6-12-22(13-7-19)34(30,31)27-23-4-2-3-5-24(23)33-18-25(29)26-20-8-10-21(11-9-20)28-14-16-32-17-15-28/h2-13,27H,14-18H2,1H3,(H,26,29)
- InChIKey: LTNXQHXCCZJPKH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1=CC=CC=C1SCC(NC1C=CC(=CC=1)N1CCOCC1)=O)(=O)=O
計算された属性
- 精确分子量: 497.14429870g/mol
- 同位素质量: 497.14429870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 34
- 回転可能化学結合数: 8
- 複雑さ: 738
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 121Ų
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634007-10mg |
2-((2-((4-Methylphenyl)sulfonamido)phenyl)thio)-N-(4-morpholinophenyl)acetamide |
866049-55-0 | 98% | 10mg |
¥739.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634007-20mg |
2-((2-((4-Methylphenyl)sulfonamido)phenyl)thio)-N-(4-morpholinophenyl)acetamide |
866049-55-0 | 98% | 20mg |
¥1264.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634007-2mg |
2-((2-((4-Methylphenyl)sulfonamido)phenyl)thio)-N-(4-morpholinophenyl)acetamide |
866049-55-0 | 98% | 2mg |
¥495.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634007-5mg |
2-((2-((4-Methylphenyl)sulfonamido)phenyl)thio)-N-(4-morpholinophenyl)acetamide |
866049-55-0 | 98% | 5mg |
¥529.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634007-1mg |
2-((2-((4-Methylphenyl)sulfonamido)phenyl)thio)-N-(4-morpholinophenyl)acetamide |
866049-55-0 | 98% | 1mg |
¥428.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634007-25mg |
2-((2-((4-Methylphenyl)sulfonamido)phenyl)thio)-N-(4-morpholinophenyl)acetamide |
866049-55-0 | 98% | 25mg |
¥1283.00 | 2024-04-27 |
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide 関連文献
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamideに関する追加情報
Comprehensive Overview of 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS No. 866049-55-0)
2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS No. 866049-55-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound, often abbreviated for convenience, belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of both morpholine and sulfonamide moieties in its structure makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and signal transduction pathways.
In recent years, the scientific community has shown growing interest in sulfonamide-based compounds due to their versatility in medicinal chemistry. Researchers are particularly focused on their potential as kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders. The compound 866049-55-0 has been studied for its ability to modulate specific protein-protein interactions, making it a subject of intense investigation in drug design and molecular targeting. Its sulfanylacetamide backbone further enhances its binding affinity to biological targets, a feature highly sought after in modern pharmacology.
The synthesis of 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide involves multi-step organic reactions, including sulfonylation and amide coupling, which are well-documented in peer-reviewed journals. Its CAS No. 866049-55-0 serves as a unique identifier in chemical databases, facilitating easy retrieval for researchers. The compound’s molecular weight and solubility properties have been characterized, providing valuable data for formulation studies. These attributes are critical for optimizing its bioavailability and pharmacokinetic profile, which are essential for preclinical development.
One of the most frequently searched questions related to this compound is its potential therapeutic applications. Preliminary studies suggest that 866049-55-0 may exhibit anti-proliferative effects, making it a candidate for oncology research. Additionally, its morpholine component is known to improve blood-brain barrier penetration, a desirable trait for central nervous system (CNS) drug development. These properties align with current trends in precision medicine, where targeted therapies are prioritized over traditional treatments.
From a structural-activity relationship (SAR) perspective, the compound’s sulfonamide group plays a pivotal role in its biological activity. This functional group is often associated with hydrogen bonding and electrostatic interactions, which are critical for binding to enzymatic active sites. The integration of computational chemistry tools, such as molecular docking, has further elucidated its mechanism of action, providing insights into its potential as a lead compound for further optimization.
In the context of green chemistry, researchers are also exploring sustainable synthesis routes for 866049-55-0 to minimize environmental impact. This aligns with global efforts to reduce hazardous waste in pharmaceutical manufacturing. The compound’s stability under various conditions has been evaluated, ensuring its suitability for long-term storage and transportation, which is vital for industrial-scale production.
Another area of interest is the compound’s potential role in combination therapies. Given the rise of drug resistance in many diseases, combining 2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide with other therapeutic agents could enhance efficacy. This approach is particularly relevant in infectious disease and cancer treatment, where multidrug regimens are increasingly common.
In summary, CAS No. 866049-55-0 represents a compelling example of modern medicinal chemistry innovation. Its multifaceted applications, from kinase inhibition to CNS drug development, underscore its importance in contemporary research. As the scientific community continues to unravel its full potential, this compound is poised to play a significant role in advancing personalized medicine and targeted therapy paradigms.
866049-55-0 (2-{[2-(4-methylbenzenesulfonamido)phenyl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide) Related Products
- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 1806758-09-7(Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)




